molecular formula C7H13NO B2905525 4-Ethyl-4-methylpyrrolidin-2-one CAS No. 209265-55-4

4-Ethyl-4-methylpyrrolidin-2-one

Cat. No.: B2905525
CAS No.: 209265-55-4
M. Wt: 127.187
InChI Key: XXBDVSFUTMOBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-4-methylpyrrolidin-2-one is a chemical compound with the CAS Number: 209265-55-4 . It has a molecular weight of 127.19 and its IUPAC name is 4-ethyl-4-methyl-2-pyrrolidinone . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrolidine ring with ethyl and methyl groups attached . The InChI code for this compound is 1S/C7H13NO/c1-3-7(2)4-6(9)8-5-7/h3-5H2,1-2H3,(H,8,9) .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a melting point of 74-75 degrees Celsius .

Scientific Research Applications

Synthesis of Quinolone Antibacterial Agents

4-Ethyl-4-methylpyrrolidin-2-one is utilized in the synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, an important intermediate for quinolone antibacterial agents. This process involves diastereo and enantioselective reactions, starting from ethyl crotonate and L-alanine (Li et al., 1995).

Antimicrobial Activity and Quantum Chemical Investigation

Novel 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones have been synthesized, showing promising in vitro antifungal activities against several test fungi. Density Functional Theory (DFT) calculations were used to study the structure-activity relationship of these compounds (Cvetković et al., 2019).

Organic Synthesis Applications

N-methylpyrrolidin-2-one hydrotribromide (MPHT), derived from this compound, is used broadly in organic synthesis. It's applied in bromination, oxidation, and epoxide ring-opening reactions, among others. Its environmentally friendly character is also highlighted (Jain & Sain, 2010).

Synthesis of Tandem Hydroamination/Hydrosilation

A cationic Ir(I) complex catalyzes the hydroamination of 4-pentyn-1-amine to form 2-methylpyrroline and subsequent hydrosilation to form 1-(triethylsilyl)-2-methylpyrrolidine. This process is a one-pot, tandem procedure with high yields, highlighting the versatility of this compound derivatives in catalysis (Field, Messerle, & Wren, 2003).

Neuroleptic Activity Research

Compounds derived from this compound, such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, have been synthesized and evaluated for potential neuroleptic activities, indicating their significance in the development of psychiatric medications (Iwanami et al., 1981).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-ethyl-4-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-7(2)4-6(9)8-5-7/h3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBDVSFUTMOBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)NC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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